![molecular formula C18H20N4O5 B2582243 N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921829-68-7](/img/structure/B2582243.png)
N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,2-d]pyrimidines are a class of compounds that have been studied for many years as potential lead compounds for the development of antiproliferative agents . They are sterically and electronically similar to the naturally occurring purine nucleobases, with the exception of a hydrogen-bond donating moiety at N5 .
Synthesis Analysis
The synthesis of related compounds often involves reactions with amines and other reagents . For example, one method for synthesizing thieno[2,3-d]pyrimidine-2,4-diol involves reacting methyl 2-aminothiophene-3-carboxylate with urea .Molecular Structure Analysis
The molecular structure of pyrrolo[3,2-d]pyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,2-d]pyrimidines can be quite diverse, depending on the specific substituents present on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the 1H-NMR and 13C-NMR spectra can provide information about the types of atoms present and their connectivity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study focused on the synthesis of novel compounds, including analogs of N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, for potential biological activities. These compounds were evaluated for their analgesic and anti-inflammatory properties, demonstrating significant inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
DNA Recognition and Binding
Another study explored the use of pyrrole−imidazole polyamides, structurally similar to N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, for DNA recognition. These compounds demonstrated the ability to bind to specific DNA sequences in the minor groove, indicating potential applications in gene expression control (Swalley, Baird, & Dervan, 1996).
Antiviral Activity
Research on analogs of the compound showed activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The study highlights the potential of these compounds in developing antiviral agents (Renau et al., 1996).
Material Science Applications
A study involving a compound with a similar molecular structure to N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide was used to synthesize polyamides and polyimides. These materials exhibited good thermal stability and solubility in polar solvents, suggesting applications in the field of material science (Yang & Lin, 1994).
Anticancer and Anti-Inflammatory Properties
Novel pyrazolopyrimidines derivatives, related to the structure of N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents (Rahmouni et al., 2016).
Molecular Structural Studies
Research on thiazolo[3, 2-a]pyrimidines, structurally related to N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, provided insights into the conformational features and supramolecular aggregation of these compounds. This study has implications for understanding molecular interactions and structure-activity relationships (Nagarajaiah & Begum, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-21-10-12(16(23)19-9-13(26-2)27-3)14-15(21)17(24)22(18(25)20-14)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUFMIVHUQCLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

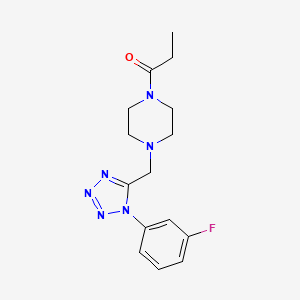
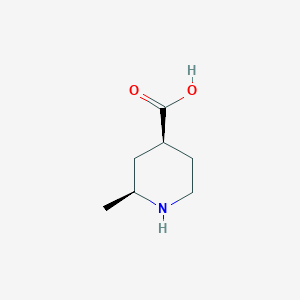
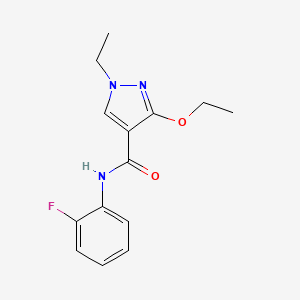
![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)
![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)
![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

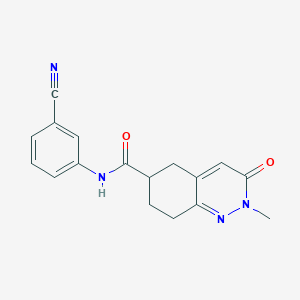
![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)
![2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2582177.png)
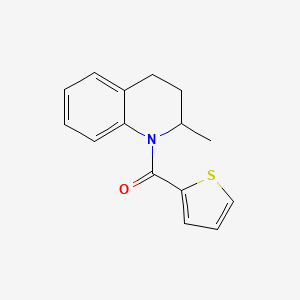
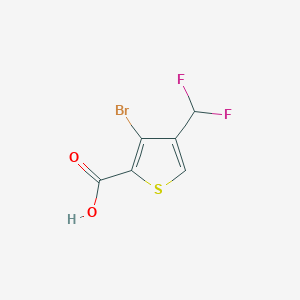
![Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B2582182.png)